molecular formula C7H14ClNO2S B6268303 (2S)-2-amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride CAS No. 1909294-45-6

(2S)-2-amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride

Cat. No.: B6268303
CAS No.: 1909294-45-6
M. Wt: 211.7
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride is a synthetic amino acid derivative It is characterized by the presence of an amino group, a butanoic acid backbone, and a prop-2-en-1-ylsulfanyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as L-homocysteine and allyl bromide.

    Alkylation Reaction: L-homocysteine undergoes an alkylation reaction with allyl bromide in the presence of a base like sodium hydroxide to form the prop-2-en-1-ylsulfanyl derivative.

    Protection and Deprotection: The amino group is often protected using a tert-butoxycarbonyl (Boc) group to prevent side reactions. After the desired modifications, the Boc group is removed under acidic conditions.

    Hydrochloride Formation: The final step involves converting the free amino acid into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the double bond in the prop-2-en-1-yl group using hydrogenation catalysts such as palladium on carbon.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Acyl chlorides, anhydrides, bases like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated butanoic acid derivatives.

    Substitution: Amides, esters.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification. It can be used to probe the activity of enzymes that interact with sulfur-containing amino acids.

Medicine

Medically, derivatives of this compound are explored for their potential therapeutic effects. They may act as enzyme inhibitors or modulators of biochemical pathways, offering possibilities for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism by which (2S)-2-amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The prop-2-en-1-ylsulfanyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the amino and carboxyl groups can participate in hydrogen bonding and ionic interactions, stabilizing the compound within biological systems.

Comparison with Similar Compounds

Similar Compounds

    L-Homocysteine: A naturally occurring amino acid with a similar structure but lacking the prop-2-en-1-ylsulfanyl group.

    S-Allyl-L-cysteine: Contains an allyl group attached to the sulfur atom, similar to the prop-2-en-1-ylsulfanyl group in the target compound.

    L-Cysteine: A simpler amino acid with a thiol group instead of the prop-2-en-1-ylsulfanyl group.

Uniqueness

(2S)-2-amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride is unique due to its specific side chain, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool in research and potential therapeutic applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.

Properties

CAS No.

1909294-45-6

Molecular Formula

C7H14ClNO2S

Molecular Weight

211.7

Purity

95

Origin of Product

United States

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